molecular formula C18H37ClN4O3 B129073 Lauroyl Arginine Hydrochloride CAS No. 181434-85-5

Lauroyl Arginine Hydrochloride

Cat. No.: B129073
CAS No.: 181434-85-5
M. Wt: 393 g/mol
InChI Key: KXPNNVVJPXCUQN-RSAXXLAASA-N
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Description

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dodecanoyl group and a diaminomethylideneamino group, making it a subject of interest in synthetic chemistry and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lauroyl Arginine Hydrochloride typically involves the amidation of carboxylic acids with amine-boranes under mild conditions. This method is advantageous due to its moderate-to-good yields and scalability . The reaction conditions often include the use of photocatalysts and visible light to facilitate the deoxygenative amidation process.

Industrial Production Methods

Industrial production of this compound may involve more robust and scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities under controlled conditions. The use of advanced reactors and automation can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lauroyl Arginine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5-(aminomethylideneamino)-2-(dodecanoylamino)pentanoic acid
  • (2S)-5-(diaminomethylideneamino)-2-(decanoylamino)pentanoic acid

Uniqueness

(2S)-5-(Diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride is unique due to its specific structural features, such as the presence of both a dodecanoyl group and a diaminomethylideneamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPNNVVJPXCUQN-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181434-85-5
Record name L-Arginine, N2-(1-oxododecyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181434-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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